lithium(1+) 6-phenyl-2-oxaspiro[3.3]heptane-6-carboxylate
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Overview
Description
Lithium(1+) 6-phenyl-2-oxaspiro[33]heptane-6-carboxylate is a chemical compound with the molecular formula C13H15LiO3 It is a lithium salt of a carboxylic acid, characterized by a spirocyclic structure that includes an oxaspiro ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 6-phenyl-2-oxaspiro[3.3]heptane-6-carboxylate typically involves the reaction of 6-phenyl-2-oxaspiro[3.3]heptane-6-carboxylic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition can optimize the production process. The final product is typically obtained in high purity through multiple stages of purification, including crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 6-phenyl-2-oxaspiro[3.3]heptane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Lithium(1+) 6-phenyl-2-oxaspiro[3.3]heptane-6-carboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of lithium(1+) 6-phenyl-2-oxaspiro[3.3]heptane-6-carboxylate involves its interaction with specific molecular targets and pathways. The lithium ion can modulate the activity of enzymes and receptors, influencing various biochemical processes. The spirocyclic structure may also interact with biological membranes and proteins, affecting their function and stability. Detailed studies on the molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Lithium(1+) 6-phenyl-2-oxaspiro[3.3]heptane-6-carboxylate can be compared with other lithium carboxylates and spirocyclic compounds:
Lithium acetate: A simple lithium carboxylate with different structural features and applications.
Lithium benzoate: Another lithium carboxylate with a benzene ring, used in different contexts.
Spirocyclic compounds: Compounds with similar spirocyclic structures but different functional groups and properties.
The uniqueness of this compound lies in its combination of a lithium ion, a spirocyclic structure, and a phenyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2680537-65-7 |
---|---|
Molecular Formula |
C13H13LiO3 |
Molecular Weight |
224.2 |
Purity |
95 |
Origin of Product |
United States |
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